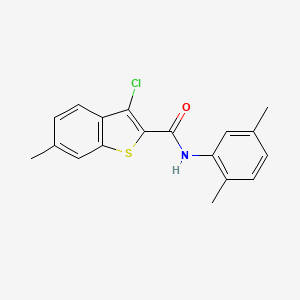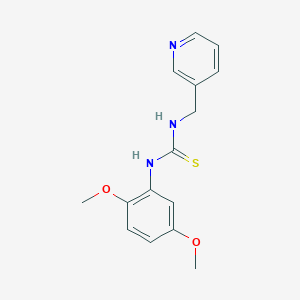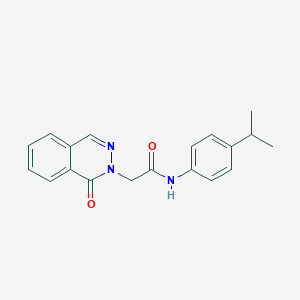
N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in the field of cancer research. CPTH has been shown to have potential therapeutic value in the treatment of various types of cancer, including breast, lung, and prostate cancer.
作用机制
CPTH inhibits the activity of HDAC by binding to its active site. HDAC is involved in the deacetylation of histones, which are proteins that are involved in the regulation of gene expression. By inhibiting the activity of HDAC, CPTH increases the acetylation of histones, which leads to changes in gene expression. These changes in gene expression can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of HDAC. In addition, CPTH has been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using CPTH in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, CPTH has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one of the limitations of using CPTH in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on CPTH. One direction is to investigate the potential therapeutic value of CPTH in the treatment of other types of cancer, such as pancreatic cancer and leukemia. Another direction is to investigate the potential use of CPTH in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to investigate the off-target effects of CPTH and to develop more specific inhibitors of HDAC.
合成方法
CPTH can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclopropylamine with thiocarbonyl diimidazole to form N-cyclopropylcarbodiimide. The second step involves the reaction of N-cyclopropylcarbodiimide with 3-pyridinecarboxylic acid to form N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. The final step involves the purification of the compound using column chromatography.
科学研究应用
CPTH has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. CPTH has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPTH has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
属性
IUPAC Name |
1-cyclopropyl-3-(pyridine-3-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c15-9(7-2-1-5-11-6-7)13-14-10(16)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGMJNTWBZTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)

